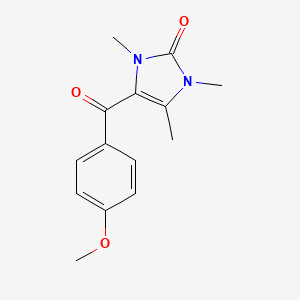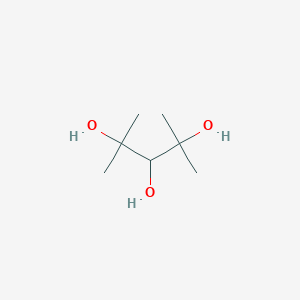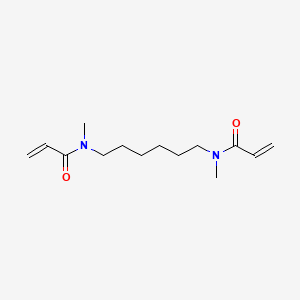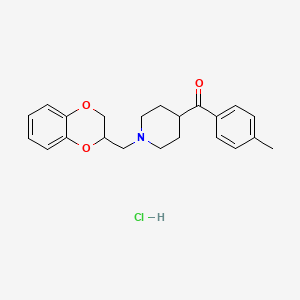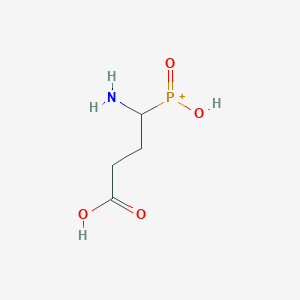
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of an amino group, a carboxylic acid group, and a hydroxy group attached to a phosphonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphonium salt with an appropriate amino acid derivative. One common method is the reaction of triphenylphosphine with an amino acid such as 3-aminopropanoic acid in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides or phosphonate esters.
Reduction: Phosphines or phosphonium salts.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1-Amino-3-carboxypropyl)phosphonic acid: Similar structure but lacks the hydroxy group.
(1-Amino-3-carboxypropyl)phosphine oxide: Similar structure but contains a phosphine oxide group instead of a phosphonium ion.
Uniqueness: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is unique due to the presence of the hydroxy group attached to the phosphonium ion, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and enables specific applications that are not possible with similar compounds.
Properties
CAS No. |
74333-45-2 |
|---|---|
Molecular Formula |
C4H9NO4P+ |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
(1-amino-3-carboxypropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c5-3(10(8)9)1-2-4(6)7/h3H,1-2,5H2,(H-,6,7,8,9)/p+1 |
InChI Key |
PHVWUUUCCDTIJU-UHFFFAOYSA-O |
Canonical SMILES |
C(CC(=O)O)C(N)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


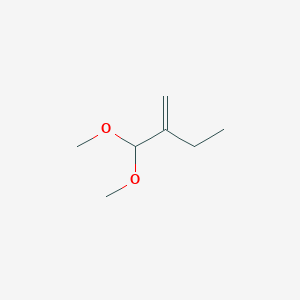
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
